
5-Methyl-6-methylsulfonylpyridin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-6-methylsulfonylpyridin-3-ol is a heterocyclic compound that features a pyridine ring substituted with a methyl group at the 5-position, a methylsulfonyl group at the 6-position, and a hydroxyl group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-6-methylsulfonylpyridin-3-ol typically involves the following steps:
Starting Material: The synthesis begins with a pyridine derivative.
Methylation: The 5-position of the pyridine ring is methylated using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.
Sulfonylation: The 6-position is sulfonylated using a sulfonyl chloride, such as methylsulfonyl chloride, in the presence of a base like triethylamine.
Hydroxylation: The 3-position is hydroxylated using an oxidizing agent such as hydrogen peroxide or a hydroxylating reagent like sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.
化学反応の分析
Types of Reactions
5-Methyl-6-methylsulfonylpyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The methyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products
Oxidation: 5-Methyl-6-methylsulfonylpyridin-3-one.
Reduction: 5-Methyl-6-methylsulfanylpyridin-3-ol.
Substitution: Various substituted pyridines depending on the nucleophile used.
科学的研究の応用
5-Methyl-6-methylsulfonylpyridin-3-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to biologically active molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 5-Methyl-6-methylsulfonylpyridin-3-ol involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Signal Transduction: It may interfere with cellular signaling pathways by modulating the activity of key proteins involved in signal transduction.
Molecular Targets: Potential targets include kinases, phosphatases, and other enzymes involved in metabolic pathways.
類似化合物との比較
Similar Compounds
5-Methyl-6-methylsulfanylpyridin-3-ol: Similar structure but with a sulfide group instead of a sulfonyl group.
5-Methyl-6-chloropyridin-3-ol: Similar structure but with a chlorine atom instead of a methylsulfonyl group.
5-Methyl-6-methoxypyridin-3-ol: Similar structure but with a methoxy group instead of a methylsulfonyl group.
Uniqueness
5-Methyl-6-methylsulfonylpyridin-3-ol is unique due to the presence of both a methylsulfonyl group and a hydroxyl group on the pyridine ring. This combination of functional groups imparts distinct chemical properties, such as increased solubility and reactivity, making it valuable for various applications in research and industry.
特性
分子式 |
C7H9NO3S |
|---|---|
分子量 |
187.22 g/mol |
IUPAC名 |
5-methyl-6-methylsulfonylpyridin-3-ol |
InChI |
InChI=1S/C7H9NO3S/c1-5-3-6(9)4-8-7(5)12(2,10)11/h3-4,9H,1-2H3 |
InChIキー |
MPJIGXXYVCVDOH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CN=C1S(=O)(=O)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[4-[(3,4-Dichlorophenyl)methoxy]-3-nitrophenyl]-3-ethoxypropanoic acid](/img/structure/B13883664.png)

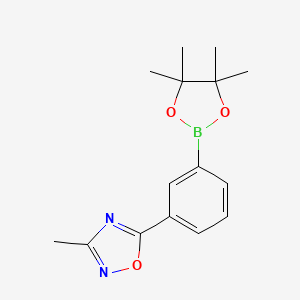
![1-[2-(2,7-Dibromocarbazol-9-yl)ethyl]pyrrolidin-2-one](/img/structure/B13883692.png)

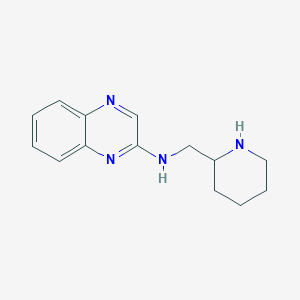
![1,2-Propanediol,3-[4-(1h-imidazol-2-yl)phenoxy]-](/img/structure/B13883703.png)
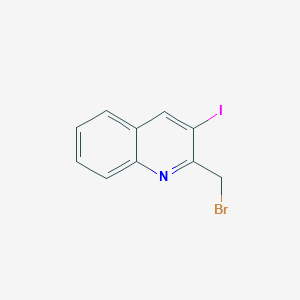
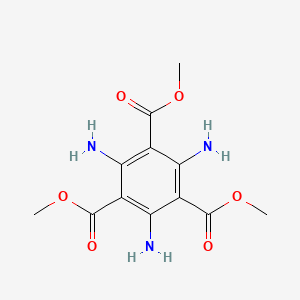
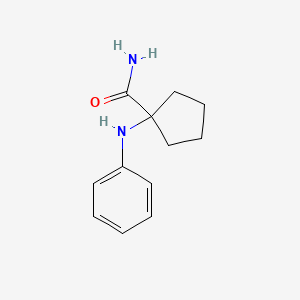
![tert-Butyl [2-({4-chloro-6-[(1-methyl-1H-imidazol-4-yl)amino]-1,3,5-triazin-2-yl}amino)-2-(4-fluorophenyl)ethyl]carbamate](/img/structure/B13883735.png)
![N-[4-(4-methylpyridin-3-yl)phenyl]pyridine-3-sulfonamide](/img/structure/B13883737.png)
![8-[6-(Dimethylamino)pyridin-3-yl]-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13883746.png)
![Piperidine, 1-[(5-aminobenzo[b]thien-2-yl)carbonyl]-4-phenyl-](/img/structure/B13883755.png)
